

Applications of 4-Nitrophenylacetonitrile in Materials Science: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile, a versatile organic compound, serves as a valuable precursor and building block in various fields, including materials science and pharmaceuticals. Its chemical structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on a phenyl ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **4-nitrophenylacetonitrile** in the synthesis of advanced materials and as a key intermediate in drug development.

Physicochemical Properties of 4-Nitrophenylacetonitrile

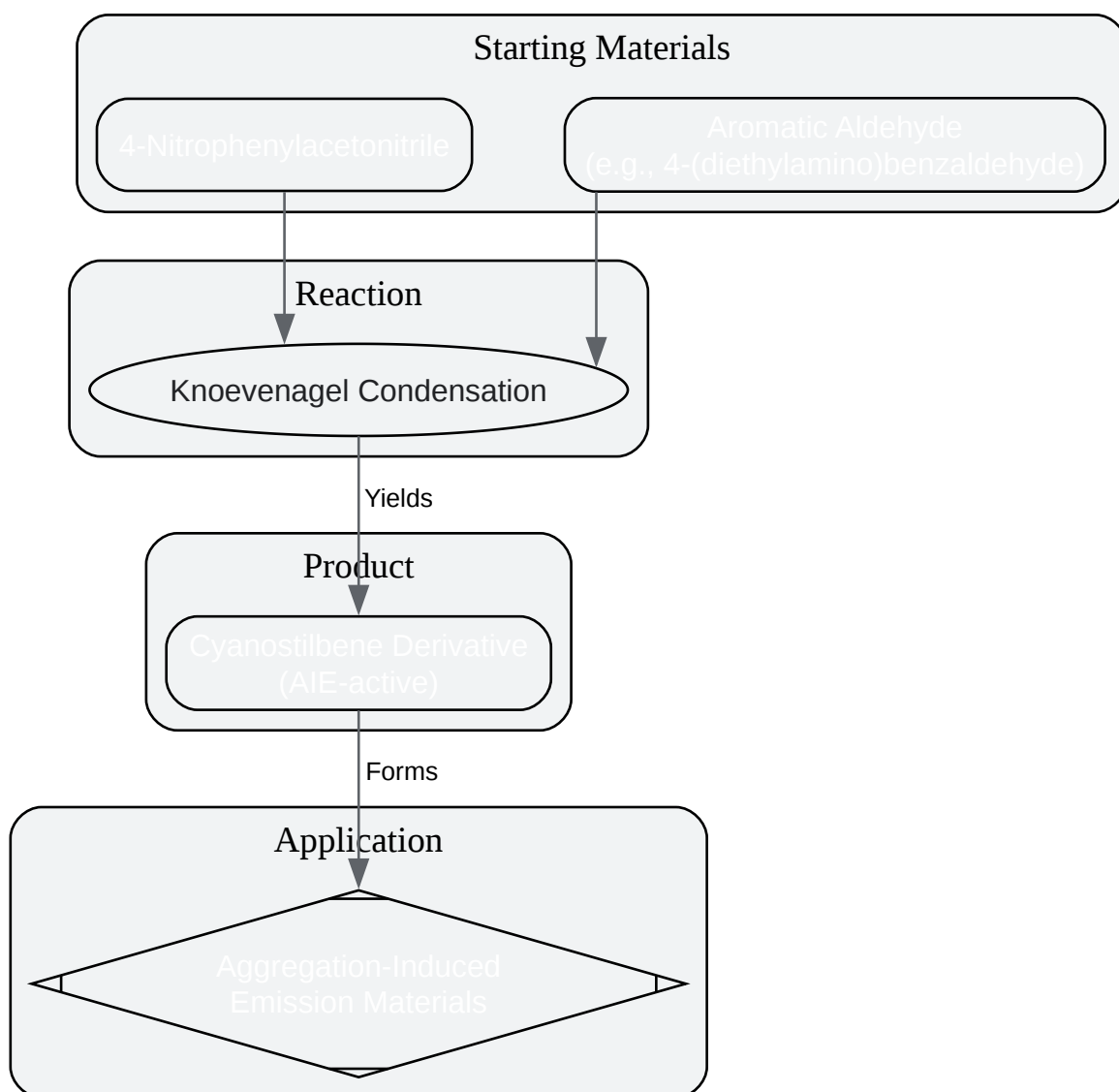
A summary of the key physicochemical properties of **4-nitrophenylacetonitrile** is presented in Table 1. This data is essential for its handling, storage, and application in various synthetic procedures.

Property	Value	Reference
CAS Number	555-21-5	[1][2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	162.15 g/mol	[1][2]
Appearance	Cream to yellow crystalline powder	[3]
Melting Point	113-115 °C	[1][3]
Solubility	Insoluble in water; Soluble in ethanol, ether	[3]
Storage	Store below +30°C in a tightly closed container	[3]

I. Application in the Synthesis of Aggregation-Induced Emission (AIE) Materials

4-Nitrophenylacetonitrile is a key starting material for the synthesis of cyanostilbene derivatives, which are known to exhibit Aggregation-Induced Emission (AIE). AIE materials are highly fluorescent in the aggregated state but show weak or no emission when dissolved, making them promising for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The synthesis typically proceeds via a Knoevenagel condensation reaction.

Logical Workflow: Synthesis of AIE-active Cyanostilbene Derivatives



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Synthesis of AIE-active cyanostilbene derivatives.

Experimental Protocol: Synthesis of a Representative Cyanostilbene Derivative

This protocol describes a general procedure for the Knoevenagel condensation of **4-nitrophenylacetonitrile** with an aromatic aldehyde to synthesize a "push-pull" cyanostilbene derivative, a class of molecules often used in nonlinear optics and as AIE materials.^{[4][5]}

Materials:

- **4-Nitrophenylacetonitrile**
- 4-(Diethylamino)benzaldehyde
- Piperidine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for neutralization)
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of **4-nitrophenylacetonitrile** and 1.0 equivalent of 4-(diethylamino)benzaldehyde in a minimal amount of absolute ethanol.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
- If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
- If the product does not precipitate, slowly add dilute hydrochloric acid to neutralize the piperidine. The product should then precipitate.

- Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure cyanostilbene derivative.
- Dry the purified product under vacuum.

Expected Outcome: The reaction is expected to yield a brightly colored crystalline solid. The product's AIE properties can be investigated by measuring its fluorescence in a mixture of a good solvent (e.g., THF) and a poor solvent (e.g., water) at varying volume fractions.

II. Application as a Radical Inhibitor in Polymerization

4-Nitrophenylacetonitrile can act as a radical inhibitor, controlling the rate of polymerization reactions.[3] This is particularly relevant in the industrial production of polymers like polyvinyl acetate, where uncontrolled polymerization can be hazardous.[6]

Quantitative Data: Inhibition of Vinyl Acetate Polymerization

While specific quantitative data on the inhibition efficiency of **4-nitrophenylacetonitrile** is not readily available in the provided search results, its function as a radical inhibitor suggests it can increase the induction period and decrease the rate of polymerization. A comparative study would be necessary to quantify its effectiveness against other common inhibitors. The table below illustrates a hypothetical comparison based on typical inhibitor performance.

Inhibitor	Concentration (ppm)	Induction Period (min)	Polymerization Rate (%/hr)
4-Nitrophenylacetonitrile	100	Data not available	Data not available
Hydroquinone	100	30	15
Benzoquinone	100	45	10

Note: The values for hydroquinone and benzoquinone are representative and can vary based on specific reaction conditions.

Experimental Protocol: Evaluation of Inhibition Effects (Representative)

This protocol outlines a general method to evaluate the inhibitory effect of **4-nitrophenylacetonitrile** on the radical polymerization of vinyl acetate.

Materials:

- Vinyl acetate (monomer, inhibitor-free)
- 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
- **4-Nitrophenylacetonitrile** (inhibitor)
- Toluene (solvent)
- Dilatometer or reaction calorimeter
- Constant temperature bath

Procedure:

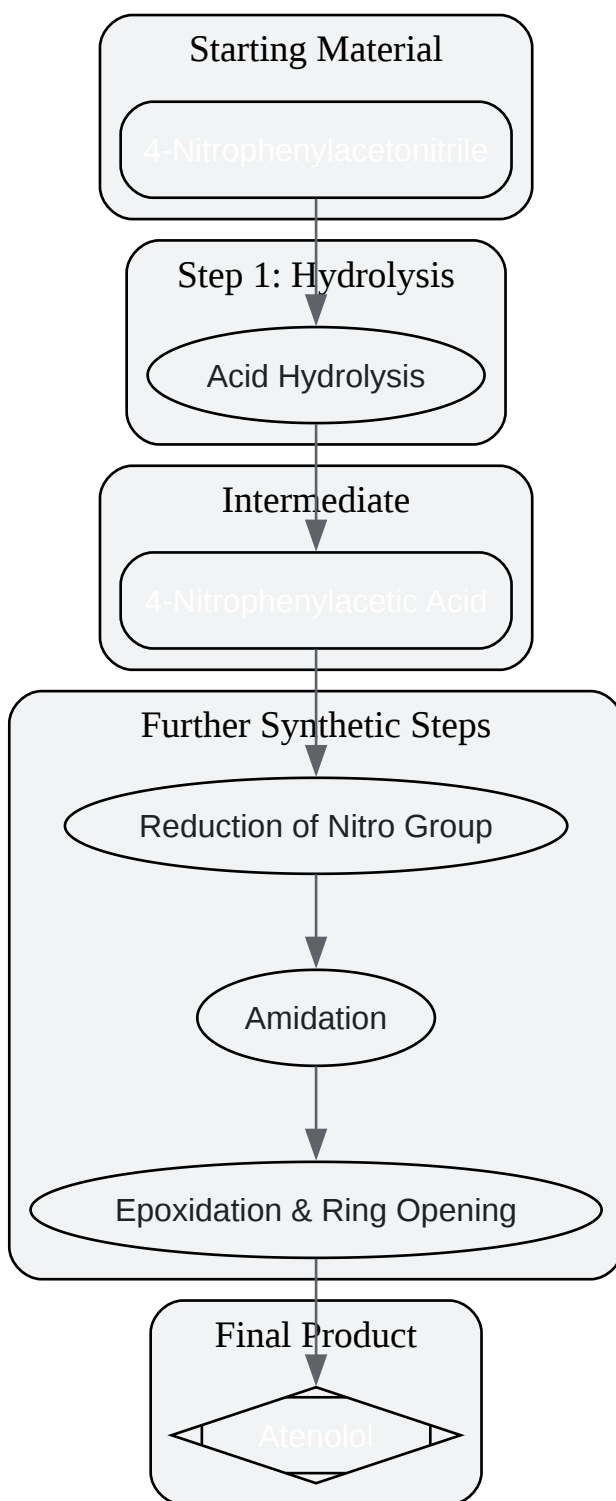
- Prepare stock solutions of AIBN and **4-nitrophenylacetonitrile** in toluene at known concentrations.
- In a dilatometer or reaction vessel, place a known amount of purified vinyl acetate and toluene.
- Add a specific volume of the **4-nitrophenylacetonitrile** stock solution to achieve the desired inhibitor concentration.
- Place the reaction vessel in a constant temperature bath (e.g., 60 °C) and allow it to reach thermal equilibrium.
- Initiate the polymerization by adding a known amount of the AIBN stock solution.

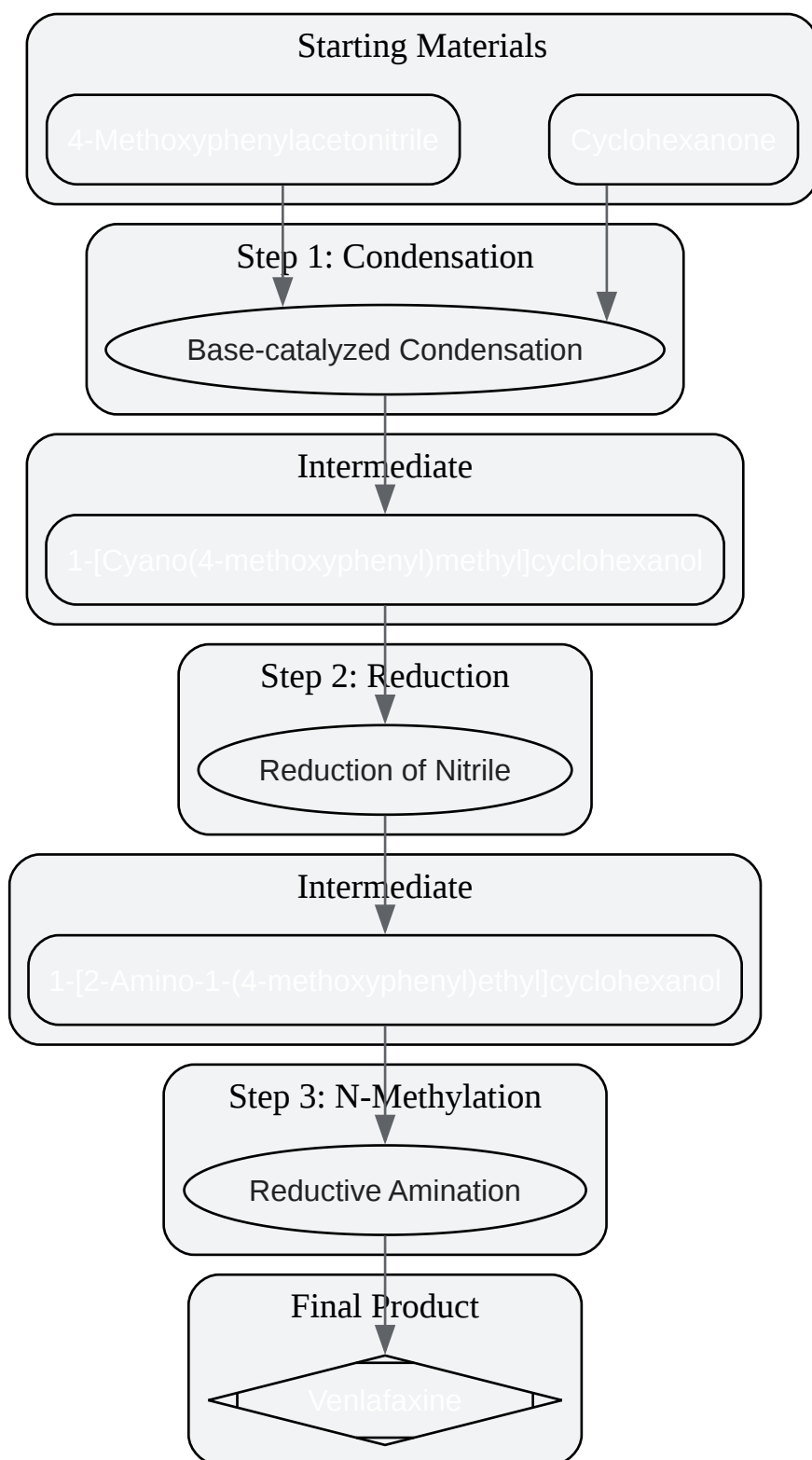
- Monitor the progress of the polymerization over time by measuring the change in volume (dilatometry) or heat evolution (calorimetry).
- Repeat the experiment with different concentrations of **4-nitrophenylacetonitrile** and a control experiment without any inhibitor.
- Plot the monomer conversion versus time to determine the induction period and the rate of polymerization for each experiment.

III. Intermediate in Pharmaceutical Synthesis

4-Nitrophenylacetonitrile is a precursor to 4-nitrophenylacetic acid, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the beta-blocker atenolol.^[7] Furthermore, a related compound, 4-methoxyphenylacetonitrile, is a crucial starting material for the synthesis of the antidepressant venlafaxine.^{[3][4][8][9][10]}

Logical Workflow: Synthesis of Atenolol





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